Methyl 5-fluoro-2-oxoindoline-7-carboxylate
Description
Properties
Molecular Formula |
C10H8FNO3 |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
methyl 5-fluoro-2-oxo-1,3-dihydroindole-7-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
ZQOYATISRKOPMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC(=O)C2)F |
Origin of Product |
United States |
Preparation Methods
Method Based on Chloroacetylation and Cyclization (Patent CA2705490A1)
This method involves a multi-step sequence starting from methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate, which is a key intermediate:
Step 1: Preparation of the "chlorimide" intermediate
Methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate is suspended in xylene or toluene, and acetic anhydride is added. The mixture is heated to reflux, facilitating the formation of the chlorimide intermediate.- Reaction conditions: Ambient to reflux temperature (100–140 °C)
- Solvents: Xylene, toluene, or other high-boiling aprotic solvents
- Yield: High, with crystallization induced by adding non-polar solvents like cyclohexane.
Step 2: Reaction with trimethyl orthobenzoate to form the "chlorenol"
The chlorimide reacts with trimethyl orthobenzoate in the presence of acetic anhydride (methanol scavenger) to form methyl 1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate ("chlorenol").- Reaction temperature: 100–140 °C
- Solvents: Toluene preferred
- Workup: Cooling to 0 °C, filtration, washing with toluene and ethyl acetate
- Yield: Approximately 87%
Step 3: Conversion to the "enolindole"
The chlorenol is refluxed in methanol with sodium methoxide to yield methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate ("enolindole").- Reaction time: Minutes to hours
- Yield: Around 90%
- Product: Yellow crystals
This sequence allows for the introduction of substituents and functional groups at the 3-position while maintaining the oxindoline core intact.
Alternative Synthesis via Esterification and Electrophilic Substitution
- Starting from 3-nitrobenzoic acid , esterification is performed to obtain the methyl ester.
- Electrophilic substitution with chloroacetic acid methyl ester introduces the side chain.
- A hydrogenation step reduces the nitro group and promotes intramolecular amidation, forming the oxindoline ring.
- Subsequent saponification and re-esterification steps yield the methoxycarbonyl-2-oxindole derivative.
This method is useful for preparing 6-methoxycarbonyl-2-oxindole derivatives, which can be adapted for fluorinated analogs by introducing fluorine substituents on the aromatic ring prior to cyclization.
Nucleophilic Substitution Using Ethyl Chloroacetate (Research Article, Nature 2022)
- 2-Oxoindoline derivatives undergo nucleophilic substitution with ethyl chloroacetate in the presence of potassium carbonate and catalytic potassium iodide in acetone.
- This step selectively alkylates the nitrogen atom, forming N-alkylated intermediate esters with yields of 90–93%.
- Subsequent acyl transfer with hydrazine monohydrate in ethanol under reflux converts esters to hydrazides.
- Final aldol condensation with benzaldehydes or isatins yields substituted oxindoline derivatives.
While this method focuses on 2-oxoindoline derivatives, it can be adapted for fluorinated substrates by starting with fluorinated oxindoline precursors.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of 3-nitrobenzoic acid | Acid catalyst, methanol | Methanol | Reflux | High | Forms methyl ester precursor |
| Electrophilic substitution | Chloroacetic acid methyl ester | Various | Ambient to reflux | High | Introduces side chain |
| Hydrogenation and cyclization | Hydrogen gas, catalyst | Various | Ambient to reflux | High | Forms oxindoline ring |
| Chloroacetylation | Chloroacetyl chloride or anhydride | Xylene, toluene | Ambient to reflux | High | Forms chlorimide intermediate |
| Reaction with trimethyl orthobenzoate | Acetic anhydride (methanol scavenger) | Toluene | 100–140 | ~87 | Forms chlorenol intermediate |
| Methanolysis with sodium methoxide | Sodium methoxide in methanol | Methanol | Reflux | ~90 | Forms enolindole product |
| N-alkylation with ethyl chloroacetate | K2CO3, KI catalyst | Acetone | Ambient | 90–93 | Selective N-alkylation |
| Acyl transfer with hydrazine | Hydrazine monohydrate | Ethanol | Reflux | Moderate | Converts esters to hydrazides |
Research Findings and Notes
- The fluorine substitution at the 5-position is typically introduced early in the synthetic route by starting with fluorinated aromatic precursors (e.g., 5-fluoro-3-nitrobenzoic acid) to ensure regioselectivity and avoid post-cyclization fluorination challenges.
- The esterification at the 7-position (or 6-position depending on numbering) is achieved via classical esterification or transesterification methods, often using methanol or ethanol under acidic or basic catalysis.
- The use of high-boiling aprotic solvents such as toluene or xylene is critical for the acylation and condensation steps to maintain reaction efficiency and product purity.
- Methanol scavengers like acetic anhydride improve yields by removing methanol formed during condensation reactions, driving the equilibrium forward.
- Crystallization and purification steps involve solvent mixtures (e.g., toluene/ethyl acetate) and temperature control (cooling to 0 °C or below) to isolate pure crystalline products.
- The overall synthetic routes provide high yields (up to ~90%) and good regioselectivity, essential for producing the target compound for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
Anticancer Applications
Methyl 5-fluoro-2-oxoindoline-7-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds within the oxindole family, including methyl 5-fluoro-2-oxoindoline derivatives, exhibit promising activity against various cancer types, including acute myeloid leukemia (AML).
Case Study: Treatment of Acute Myeloid Leukemia
A notable study highlights the efficacy of indolinone compounds in treating AML, particularly in patients with FLT3-ITD mutations. The administration of these compounds has shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis. The findings suggest that methyl 5-fluoro-2-oxoindoline derivatives could serve as effective therapeutic agents for AML treatment, providing a targeted approach to combat this aggressive form of leukemia .
Antimicrobial Properties
The antimicrobial properties of this compound have also been explored. Studies have demonstrated that certain oxindole derivatives exhibit significant antibacterial activity against various pathogens.
Case Study: Antimicrobial Activity
In a comparative study, derivatives including methyl 5-fluoro-2-oxoindoline were tested against common bacterial strains such as Staphylococcus aureus. The results indicated that these compounds caused notable morphological changes in bacterial cells, leading to cell lysis and death. This suggests their potential application in developing new antimicrobial agents capable of combating resistant bacterial strains .
Synthesis and Industrial Applications
The synthesis of this compound is integral to its application in pharmaceuticals. The compound can be synthesized through various methods, including solvent-free processes that enhance yield and reduce environmental impact.
Synthesis Method Overview
A process involving the cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester under reductive conditions has been developed to produce methyl 5-fluoro-2-oxoindoline efficiently. This method not only simplifies the synthesis but also provides high yields, making it suitable for industrial applications .
Future Directions and Research Opportunities
The ongoing research into this compound opens up several avenues for future studies:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for cancer patients.
- Broader Antimicrobial Spectrum : Further studies are needed to evaluate its effectiveness against a wider range of microbial pathogens.
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their effects will aid in optimizing their use in clinical settings.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This makes the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs differ in halogen substitution (e.g., bromo vs. fluoro) or ester/amide functionalization. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
*Calculated based on bromo analog (270.08 g/mol) with Br (79.9 g/mol) replaced by F (19 g/mol).
Key Observations:
- Fluorine’s electronegativity also enhances hydrogen bonding and metabolic resistance compared to bromine .
- Core Structure : The 2-oxoindoline core (vs. indole in other analogs) introduces a ketone group at position 2, which may influence tautomerism and reactivity .
- Positional Isomerism : Methyl 7-fluoro-1H-indole-5-carboxylate (indole core) and Methyl 5-fluoro-1H-indole-2-carboxylate exhibit distinct electronic profiles due to fluorine and ester group positioning, altering their interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
